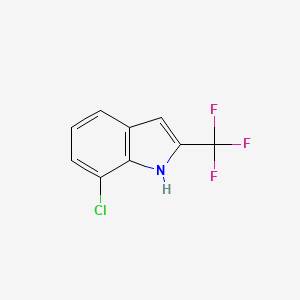

7-Chloro-2-(trifluoromethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMRSASDPMLRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Chloro 2 Trifluoromethyl 1h Indole

Strategic Approaches to the 2-(Trifluoromethyl)indole Core

The construction of the 2-(trifluoromethyl)indole skeleton can be broadly categorized into two strategic approaches: building the indole (B1671886) ring with the trifluoromethyl group already incorporated in one of the precursors, or forming the indole ring first and then introducing the trifluoromethyl group at the C2-position.

Annulation and Cyclization Reactions for Indole Ring Construction

Building the indole nucleus from acyclic precursors is a fundamental strategy that offers great flexibility in controlling the substitution pattern. Various cyclization methods have been developed to efficiently form the pyrrole (B145914) ring fused to the benzene (B151609) core.

Metal-catalyzed reactions provide powerful tools for constructing complex heterocyclic systems under mild conditions. Palladium and rhodium catalysts, in particular, have been employed in cycloaddition and annulation strategies to build the indole framework.

One notable approach involves a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.gov This method can lead to either trifluoromethyl-containing indoles or indolines depending on the structure of the alkene substrate. For instance, the reaction of trifluoroacetimidoyl chlorides with α,β-unsaturated esters can undergo a [4+1] annulation to produce the indole core. researchgate.net A more direct method is the Pd(0)-catalyzed intramolecular 5-exo-dig cyclization of trifluoroacetimidoyl halides with alkynes, which provides a robust route to various 2-(trifluoromethyl)indole derivatives in moderate to excellent yields. scribd.com

Rhodium catalysis has also been applied in the synthesis of N-fluoroalkylated indoles through a transannulation strategy. This process involves an initial copper(I)-catalyzed cycloaddition to form N-(per)fluoroalkylated 1,2,3-triazoles, which then undergo a rhodium(II)-catalyzed transannulation and subsequent oxidation to yield the final indole products. rsc.org While this method focuses on N-alkylation, it demonstrates the utility of metal-catalyzed cyclization in forming the core indole structure. rsc.org

| Catalyst System | Reaction Type | Precursors | Key Feature |

|---|---|---|---|

| Palladium(0) | Intramolecular 5-exo-dig Cyclization | Trifluoroacetimidoyl halides and alkynes | Direct synthesis of 2-CF3 indoles. scribd.com |

| Palladium | [4+1] Annulation | Trifluoroacetimidoyl chlorides and unactivated alkenes | Substrate-controlled regioselectivity. nih.govresearchgate.net |

| Rhodium(II) | Transannulation/Oxidation | N-(per)fluoroalkylated 1,2,3-triazoles | Forms N-fluoroalkylated indoles. rsc.org |

Domino, or cascade, reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. A prominent domino strategy for synthesizing 2-(trifluoromethyl)indoles involves the trifluoromethylation and cyclization of 2-alkynylanilines. scribd.comrsc.org

This method utilizes a copper-CF3 reagent, often derived from the inexpensive industrial byproduct fluoroform, to react with readily accessible 2-alkynylanilines. rsc.orgacs.org The reaction proceeds through a domino sequence that includes trifluoromethylation of the alkyne, followed by an intramolecular cyclization to construct the indole ring. acs.org This approach unambiguously places the trifluoromethyl group at the C2 position. scribd.comrsc.org The reaction conditions, including temperature and additives like tetramethylethylenediamine (TMEDA), can significantly impact the reaction yield and selectivity. acs.org The protocol demonstrates good tolerance for a variety of functional groups on the aniline (B41778) ring, including halogens, esters, and nitriles. acs.org

| CF3 Source | Catalyst/Reagent | Key Intermediate | Advantage |

|---|---|---|---|

| Fluoroform (HCF3) | CuCF3 | Trifluoromethylated alkyne | High atom economy and regioselectivity. rsc.orgacs.org |

The reductive cyclization of ortho-substituted nitroarenes is a classic and reliable method for indole synthesis. The Bartoli indole synthesis, for example, uses nitroarenes and vinyl Grignard reagents. A more versatile approach is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes or related nitro compounds. rsc.orgrsc.org

In this type of reaction, a nitro group is reduced to a nitroso, hydroxylamino, or amino group, which then participates in an intramolecular cyclization to form the indole ring. Carbon monoxide is often used as the terminal reductant, with the reaction being catalyzed by palladium complexes. rsc.org Recent advancements have demonstrated that carbon dioxide can be used as a CO progenitor for this transformation, enhancing the sustainability of the process. researchgate.net This methodology is known for its broad functional group compatibility. rsc.org While not always directly applied to trifluoromethylated substrates from the outset, this strategy is highly effective for constructing substituted indole cores, which could then be subjected to trifluoromethylation. The synthesis of various heterocycles, including indoles, carbazoles, and benzimidazoles, from nitroarenes highlights the robustness of this method. researchgate.net

Direct Trifluoromethylation Strategies

An alternative to building the indole ring with the CF3 group already in place is the direct functionalization of a pre-formed indole scaffold. This approach is attractive for its step-economy, particularly in late-stage functionalization.

The indole nucleus has two potentially reactive sites for electrophilic or radical attack at C2 and C3. Directing the trifluoromethylation selectively to the C2 position can be challenging but several effective protocols have been developed.

Copper-catalyzed methods are widely used for the C2-trifluoromethylation of indoles. These reactions often employ electrophilic trifluoromethylating agents like Togni's reagent. researchgate.net More recently, copper(II) catalysts have been used with sodium triflinate (CF3SO2Na), a more accessible and stable trifluoromethyl source, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net This protocol is compatible with a wide array of functional groups, including halides (F, Cl, Br), on the indole's benzene ring, affording the C2-trifluoromethylated products in good to excellent yields. researchgate.net

Metal-free approaches have also gained traction. One such method uses CF3SO2Na as the trifluoromethyl source, promoted by an oxidant like TBHP, to achieve highly regioselective trifluoromethylation at the C2 position. nih.gov This reaction is believed to proceed through a radical intermediate. nih.gov Another metal-free protocol involves the photoinduced C2-trifluoromethylation of indoles with CF3SO2Na under UV light irradiation in the presence of oxygen or air, avoiding the need for an external photocatalyst. mdpi.com The use of a removable directing group on the indole nitrogen can also facilitate highly selective copper-catalyzed trifluoromethylation at the C2 position under ambient conditions.

| Method | CF3 Source | Catalyst/Conditions | Key Characteristics |

|---|---|---|---|

| Copper-Catalyzed Oxidation | CF3SO2Na | Cu(II) salt, TBHP (oxidant) | Good to excellent yields, tolerant of halides. researchgate.net |

| Metal-Free Oxidation | CF3SO2Na | TBHP (oxidant) | High regioselectivity, avoids transition metals. nih.gov |

| Photochemical | CF3SO2Na | UV light, O2/air | External photocatalyst-free, mild conditions. mdpi.com |

| Directed C-H Functionalization | Togni's reagent / CF3I / CF3SO2Na | Copper catalyst, removable N-directing group | Excellent regioselectivity at ambient temperature. |

C3-Trifluoromethylation Methodologies

While the target compound features a C2-trifluoromethyl group, the functionalization of the indole scaffold at the C3 position is a common and important transformation. Direct C3-trifluoromethylation methodologies provide a route to derivatives that are otherwise difficult to access. One prominent strategy involves a photocatalyzed radical reaction. vu.nl

This approach utilizes sodium trifluoromethylsulfinate (CF3SO2Na), often referred to as the Langlois reagent, as the source of the trifluoromethyl radical. vu.nl The reaction is typically promoted by an organic photocatalyst, such as 2-tert-butylanthraquinone, under visible light irradiation. vu.nl This metal-free method is advantageous as it often proceeds under mild conditions without the need for pre-functionalized substrates. vu.nlresearchgate.net The mechanism involves the photochemical generation of the CF3 radical, which then adds to the electron-rich C3 position of the indole ring. vu.nl

| Parameter | Description | Source(s) |

| Reaction Type | Photocatalyzed Radical Trifluoromethylation | vu.nl |

| Position | C3 of the indole scaffold | vu.nl |

| CF3 Source | Sodium trifluoromethylsulfinate (Langlois reagent) | vu.nl |

| Catalyst | Organic photocatalyst (e.g., 2-tert-butylanthraquinone) | vu.nl |

| Conditions | Visible light irradiation, metal-free | vu.nlresearchgate.net |

N-Trifluoromethylation Strategies

The introduction of a trifluoromethyl group onto the nitrogen atom of the indole ring yields N-CF3 indoles, a class of compounds with unique electronic properties. A robust strategy to access these molecules involves a two-step process starting with the synthesis of N-(trifluoromethyl)hydrazines. nih.govthieme-connect.com

This method first involves the synthesis of unsymmetrical N-CF3 hydrazines, which can be achieved via a Curtius-type rearrangement of carbamic azides derived from carbamic fluorides. thieme-connect.com These N-CF3 hydrazine (B178648) intermediates are then subjected to the Fischer indole synthesis. This classic cyclization reaction, when applied to N-CF3 hydrazines, efficiently produces the corresponding N-trifluoromethylated indoles. nih.govthieme-connect.com The resulting N-CF3 group is notably stable, tolerating strong acids, bases, and elevated temperatures, which allows for further derivatization of the indole core. nih.govthieme-connect.com

| Parameter | Description | Source(s) |

| Overall Strategy | Fischer Indole Synthesis from N-CF3 Hydrazine Precursors | nih.govthieme-connect.com |

| Key Intermediate | Unsymmetrical N-(trifluoromethyl)hydrazine | thieme-connect.com |

| Key Reaction | Fischer Indole Synthesis | nih.gov |

| N-CF3 Bond Stability | High; robust against strong acids, bases, and heat | nih.govthieme-connect.com |

Synthesis of 7-Chloro-2-(trifluoromethyl)-1H-indole from Precursors

The construction of the this compound scaffold can be achieved through various cyclization strategies that build the indole ring from acyclic precursors already containing the necessary substituents.

Approaches Utilizing Substituted Anilines

An efficient pathway to 2-CF3-indoles, including the 7-chloro derivative, begins with appropriately substituted ortho-nitrobenzaldehydes. nih.gov This multi-step process involves the initial conversion of the aldehyde to a trifluoromethylated ortho-nitrostyrene. nih.gov

The key steps are:

Olefination: A catalytic olefination reaction of an ortho-nitrobenzaldehyde (e.g., 3-chloro-2-nitrobenzaldehyde) with trichlorotrifluoroethane (CF3CCl3) yields the corresponding trifluoromethylated ortho-nitrostyrene with high stereoselectivity. nih.gov

Enamine Formation: The resulting styrene (B11656) derivative is then reacted with a secondary amine, such as pyrrolidine, to produce an α-CF3-β-(2-nitroaryl) enamine. nih.gov

Reductive Cyclization: In a one-pot reaction, the nitro group of the enamine is reduced, typically using an Fe-AcOH-H2O system. This reduction initiates an intramolecular cyclization to furnish the final 2-CF3-indole product in good to high yields. nih.gov

This methodology demonstrates a broad scope, accommodating both electron-donating and electron-withdrawing groups on the aniline precursor. nih.gov

| Step | Reagents/Process | Intermediate/Product | Source(s) |

| 1 | Catalytic Olefination with CF3CCl3 | Trifluoromethylated ortho-nitrostyrene | nih.gov |

| 2 | Reaction with Pyrrolidine | α-CF3-β-(2-nitroaryl) enamine | nih.gov |

| 3 | One-pot Reduction (Fe-AcOH-H2O) and Cyclization | 2-CF3-indole | nih.gov |

A powerful and direct method for synthesizing 2-(trifluoromethyl)indoles involves a domino reaction starting from 2-alkynylanilines. nih.govorganic-chemistry.orgacs.org This strategy utilizes a well-established copper-trifluoromethyl reagent (CuCF3), often derived from the inexpensive industrial byproduct fluoroform (HCF3). nih.govacs.org

The reaction proceeds via a domino trifluoromethylation/cyclization sequence. organic-chemistry.org The CuCF3 reagent first adds the trifluoromethyl group to the alkyne. This is immediately followed by an intramolecular cyclization of the resulting intermediate onto the aniline nitrogen, directly forming the indole core. nih.gov A key advantage of this method is that it constructs the indole ring with the CF3 group unambiguously placed at the C2 position. nih.govacs.org The reaction conditions can be optimized, and studies show that N-tosyl or N-mesyl protection on the aniline can be important for successful cyclization. organic-chemistry.org The methodology is tolerant of various functional groups, including the chloro substituent required for the target molecule. organic-chemistry.org

| Parameter | Description | Source(s) |

| Starting Material | 2-Alkynylaniline (e.g., 3-chloro-2-alkynylaniline) | nih.govorganic-chemistry.org |

| CF3 Source | Fluoroform-derived CuCF3 reagent | nih.govacs.org |

| Reaction Type | Domino Trifluoromethylation/Cyclization | organic-chemistry.org |

| Key Feature | Unambiguous construction of the 2-(trifluoromethyl)indole core | nih.govacs.org |

| Protecting Groups | N-tosyl or N-mesyl can facilitate the reaction | organic-chemistry.org |

Derivatization from Pre-Existing Indole Scaffolds

An alternative to building the indole ring from scratch is the direct trifluoromethylation of a pre-existing indole scaffold, such as 7-chloro-1H-indole. This approach focuses on the regioselective introduction of the CF3 group onto the heterocycle.

An efficient, metal-free method has been developed for the selective trifluoromethylation of indoles at the C2 position. rsc.org This reaction uses the inexpensive and easy-to-handle sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source. rsc.org The transformation is typically carried out in the presence of an oxidizing agent. This method shows high regioselectivity for the C2 position, particularly when the C3 position is unsubstituted. rsc.org The reaction is compatible with various substituents on the indole ring, including halogens, making it a viable route for the synthesis of this compound from 7-chloroindole. rsc.org

| Parameter | Description | Source(s) |

| Starting Material | Pre-existing indole (e.g., 7-chloroindole) | rsc.org |

| CF3 Source | Sodium trifluoromethanesulfinate (CF3SO2Na) | rsc.org |

| Reaction Type | Metal-free Oxidative Trifluoromethylation | rsc.org |

| Regioselectivity | Highly selective for the C2 position | rsc.org |

| Key Advantage | Utilizes an inexpensive, low-toxicity CF3 source | rsc.org |

Catalytic Systems and Reaction Conditions in this compound Synthesis

The construction of the this compound nucleus relies on sophisticated catalytic systems that offer efficiency, control, and versatility. Methodologies range from transition metal-catalyzed cross-couplings and cyclizations to modern organocatalytic and green chemistry approaches.

Transition metals are pivotal in forming the indole core and introducing its substituents. Palladium, copper, and rhodium catalysts, in particular, enable a wide array of transformations for synthesizing complex indoles.

Palladium (Pd): Palladium-catalyzed reactions are widely used for C-C and C-N bond formation. For instance, the palladium-catalyzed cyclization of N-arylimines, prepared from anilines and ketones, provides a regioselective and atom-economical route to C-2 substituted indoles using molecular oxygen as the sole oxidant. thieme-connect.com Another advanced strategy involves the palladium-catalyzed synthesis of 2-arylindoles through isocyanide insertion and C(sp³)–H activation. thieme-connect.com

Rhodium (Rh): Chiral rhodium complexes have been successfully employed for the enantioselective C-H functionalization of indole derivatives. nih.gov Specifically, the C-7 position of indoles can be functionalized to construct axially chiral biaryl atropisomers, a transformation of significant interest for creating novel chiral ligands and bioactive compounds. nih.gov

Copper (Cu): Copper catalysis is effective for specific C-N bond formations and alkylations. In one method, indole nucleophiles prepared with MeMgCl in the presence of CuCl react with chiral cyclic sulfamidates to achieve highly regioselective alkylation at the C3-position, yielding chiral tryptamines. nih.gov While this example focuses on the C3-position, copper's role in activating the indole nucleus is a key principle applicable to broader synthetic designs. nih.gov

Table 1: Overview of Transition Metal-Catalyzed Reactions in Indole Synthesis

| Catalyst System | Reaction Type | Key Features | Relevant Position(s) | Citations |

|---|---|---|---|---|

| Palladium (Pd) | Oxidative C-H/C-H Cyclization | Atom-economical, uses O₂ as oxidant, regioselective. | C-2 | thieme-connect.com |

| Rhodium (Rh) | Asymmetric C-H Functionalization | Enantioselective synthesis of atropisomers. | C-7 | nih.gov |

To circumvent the costs and potential toxicity associated with transition metals, organocatalytic and metal-free synthetic routes have gained prominence. These methods often rely on small organic molecules to catalyze reactions with high efficiency and stereoselectivity.

Iminium Catalysis: Chiral amines can catalyze the conjugate addition of indoles to α,β-unsaturated aldehydes via iminium ion activation. nih.gov The design of novel imidazolidinone catalysts has enabled these alkylations to proceed in high yield and with excellent enantiocontrol. nih.gov

Chiral Phosphoric Acid (CPA) Catalysis: CPAs have been used for the atroposelective synthesis of axially chiral N,N′-pyrrolylindoles through an asymmetric 5-endo-dig cyclization of specifically designed o-alkynylanilines. rsc.org This de novo indole formation strategy provides high yields and excellent enantioselectivity. rsc.org

Cascade Reactions: Metal-free cascade reactions offer an efficient pathway to complex heterocyclic cores. A bis(triflyl)ethylation inserted into a sequential cyclization cascade allows for the direct formation of gem-bis(triflyl)ated cyclopenta[b]indolines from anilide-derived allenols and alkenols, creating two contiguous stereocenters without a catalyst. acs.org

Table 2: Examples of Organocatalytic and Metal-Free Indole Synthesis

| Catalyst/Method | Reaction Type | Key Features | Citations |

|---|---|---|---|

| Chiral Amine | Iminium Catalysis / Conjugate Addition | Asymmetric alkylation, high enantioselectivity. | nih.gov |

| Chiral Phosphoric Acid (CPA) | Atroposelective Cyclization | De novo indole formation, creates axial chirality. | rsc.org |

Green chemistry principles are increasingly integrated into indole synthesis to reduce environmental impact, improve safety, and enhance efficiency.

Benign Solvents: The use of environmentally friendly solvents is a cornerstone of green synthesis. An innovative two-step reaction to assemble the indole core from anilines and isocyanides proceeds under mild conditions using ethanol (B145695) as the solvent, avoiding the need for a metal catalyst. semanticscholar.org

Photocatalysis: An intramolecular photocyclization of carbonyls and tertiary amines has been developed for indole synthesis that does not require an external photocatalyst. rsc.org This method offers moderate to excellent yields under mild conditions, leveraging light as a clean energy source. rsc.org

Multicomponent Reactions (MCRs): MCRs enhance sustainability by combining multiple steps into a single operation, reducing waste and saving time. A one-pot, two-step MCR-based synthesis of C2-functionalized indole amides has been shown to have a significantly better ecological footprint than competing procedures. semanticscholar.org

Regioselectivity and Stereoselectivity in the Construction of Substituted Indoles

Achieving precise control over the placement of substituents and the three-dimensional arrangement of atoms is critical in the synthesis of complex molecules like this compound.

Regioselectivity determines the specific position on the indole ring where a chemical bond is formed. Various strategies have been developed to direct reactions to a desired carbon atom.

C-2 Substitution: Palladium-catalyzed cyclization of N-arylimines provides regioselective access to various C-2 substituted indole derivatives. thieme-connect.com Similarly, gold-catalyzed reactions of N-aryl-N-hydroxycarbamates with alkynes can overcome the limitations of classical methods like the Fischer indole synthesis, favoring the formation of indoles with a methyl group at the C-2 position due to reduced steric hindrance. thieme-connect.com

C-3 Substitution: A practical synthesis of chiral tryptamines has been achieved through a highly regioselective alkylation at the C3-position. nih.gov This was accomplished by preparing indole nucleophiles with MeMgCl and CuCl, which then reacted almost exclusively at the C3-position of the indole. nih.gov

C-7 Substitution: The C-7 position is often challenging to functionalize directly. However, methods using directing groups coupled with transition-metal catalysis, such as the Rhodium-catalyzed C-H functionalization, have enabled the selective introduction of substituents at this position. nih.gov

Atropisomers are stereoisomers resulting from hindered rotation around a single bond, creating a chiral axis. The synthesis of indole-based atropisomers is a significant area of research.

Axial Chirality at C-7: The enantioselective synthesis of C7-indolo-biaryl atropisomers has been reported via C-H functionalization catalyzed by chiral rhodium complexes. nih.gov This method provides a direct route to these challenging six-membered-ring atropisomers in high yield and with high enantioselectivity. nih.gov

N-C Axial Chirality: The construction of an N-C chiral axis in N-aryl indole derivatives has been achieved through the amination of amino acid derivatives at the C2 position of the indole. nih.gov This protocol induces the formation of a chiral axis from a chiral center and notably does not require a metal or an organic chiral catalyst. nih.gov

Organocatalytic Approaches: N-heterocyclic carbene (NHC) catalysis has been used for the intramolecular atroposelective macrocyclization of 3-carboxaldehyde indoles, demonstrating a powerful organocatalytic approach to creating indole-based planar-chiral macrocycles. researchgate.net

Chemical Reactivity and Functionalization of 7 Chloro 2 Trifluoromethyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring, while generally reactive towards electrophiles, is significantly deactivated in 7-Chloro-2-(trifluoromethyl)-1H-indole due to the potent electron-withdrawing nature of the -CF₃ group. Despite this, the C3 position remains the most nucleophilic site and the primary target for electrophilic aromatic substitution.

The halogenation of 2-(trifluoromethyl)-1H-indole derivatives serves as a reliable model for the behavior of the 7-chloro analog. Electrophilic halogenation occurs selectively at the C3 position, which is the most electron-rich carbon on the indole's pyrrole (B145914) ring. Due to the deactivating effect of the trifluoromethyl group, these reactions proceed under mild conditions, often without the need for a Lewis acid catalyst.

For instance, chlorination at the C3 position can be readily achieved using N-chlorosuccinimide (NCS). Similarly, bromination with elemental bromine and iodination with N-iodosuccinimide (NIS) also yield the corresponding 3-halo derivatives efficiently. The presence of the C7-chloro substituent is not expected to alter this regioselectivity, as the electronic influence of the indole nitrogen and the CF₃ group dominates, directing the electrophile to the C3 position.

Table 1: Representative Halogenation Reactions on the 2-(Trifluoromethyl)-1H-indole Core

| Reagent | Solvent | Product | Yield |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | THF | 3-Chloro-2-(trifluoromethyl)-1H-indole | 95% |

| Bromine (Br₂) | CH₂Cl₂ | 3-Bromo-2-(trifluoromethyl)-1H-indole | 96% |

| N-Iodosuccinimide (NIS) | Acetonitrile | 3-Iodo-2-(trifluoromethyl)-1H-indole | 92% |

Data is based on reactions with 2-(trifluoromethyl)-1H-indole as the starting material and serves as a model for the reactivity of the 7-chloro analog.

Friedel-Crafts reactions provide a powerful method for forming carbon-carbon bonds at the indole nucleus. rug.nlyoutube.comkhanacademy.org For electron-deficient indoles like this compound, these reactions require careful selection of conditions and catalysts to overcome the reduced nucleophilicity of the aromatic ring.

Friedel-Crafts Alkylation: The alkylation of indoles functionalized with electron-withdrawing groups can be effectively carried out using reactive electrophiles such as trichloroacetimidates in the presence of a Lewis acid catalyst. nih.gov This approach is advantageous as it minimizes the polyalkylation that can occur with more electron-rich indole substrates. nih.gov Enantioselective Friedel-Crafts alkylations have also been developed for electron-deficient indoles using chiral Lewis acids, reacting with electrophiles like α,β-unsaturated esters and nitroalkenes. acs.orgacs.orgnih.gov These reactions typically proceed at the C2 or C3 position, depending on the substitution pattern of the starting indole. For the title compound, alkylation is expected to occur at the C3 position.

Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group, typically at the C3 position of the indole ring, using an acyl chloride or anhydride with a Lewis acid catalyst. organic-chemistry.org The resulting 3-acylindole product is further deactivated towards subsequent electrophilic attack, thus preventing over-acylation. organic-chemistry.org Given the deactivated nature of this compound, forcing conditions or highly reactive acylating agents may be necessary to achieve good conversion.

Table 2: Examples of Friedel-Crafts Alkylation with Electron-Deficient Indoles

| Indole Substrate | Electrophile | Catalyst | Product Position | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 3-Substituted Indole | α,β-Unsaturated Ester | Chiral Lewis Acid | C2 | up to 99% | up to 96% |

| 3-Substituted Indole | Nitroalkene | Chiral Lewis Acid | C2 | up to 99% | up to 96% |

| 5-Nitro-2-methylindole | Benzylic Trichloroacetimidate | Lewis Acid | C3 | High | N/A |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The C7-chloro substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in modern synthetic chemistry for the derivatization of aryl halides.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds, coupling the aryl chloride with an organoboron reagent (boronic acid or ester). organic-chemistry.org The Suzuki-Miyaura coupling of heteroaryl chlorides, including those on indole scaffolds, is well-established and allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C7 position. nih.govrsc.org

Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgacsgcipr.org It provides a direct route to 7-aminoindole derivatives, which are important pharmacophores. The reaction is known for its broad substrate scope and functional group tolerance. rug.nl

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C7 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, typically co-catalyzed by palladium and copper, is invaluable for synthesizing arylalkynes, which can serve as versatile intermediates for further transformations. mdpi.combeilstein-journals.org

Table 3: Common Cross-Coupling Reactions for Functionalization of Aryl Chlorides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester | C-C | Pd(0) complex, Base (e.g., K₂CO₃, K₃PO₄) |

| Buchwald-Hartwig | Amine / Amide | C-N | Pd(0) complex, Ligand (e.g., XPhos), Base (e.g., NaOtBu) |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd(0) complex, Cu(I) co-catalyst, Amine Base |

These reactions are broadly applicable to aryl chlorides and represent key strategies for the derivatization of the 7-chloro position of the title compound.

Functionalization at the N1-Position of the Indole Nucleus

The nitrogen atom of the indole ring is a nucleophilic center and can be readily functionalized through alkylation, acylation, and related reactions.

The acidic N-H proton of the indole can be removed by a suitable base, generating an indolide anion that readily reacts with electrophiles. This is the basis for N-alkylation and N-acylation reactions. nih.gov

N-Alkylation is typically achieved by treating the indole with a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide). nih.gov

N-Acylation follows a similar principle, using an acylating agent such as an acyl chloride or anhydride. This reaction is often used to install protecting groups, such as an acetyl or a tosyl group, on the indole nitrogen. For instance, N-tosylation can be accomplished using tosyl chloride (TsCl) in the presence of a base. nih.gov These protecting groups can modify the electronic properties of the indole ring and can be removed later in a synthetic sequence. A variety of N-acylated indoles can also be synthesized chemoselectively using thioesters as a stable acyl source. beilstein-journals.org

Table 2: Examples of N-Functionalization of 2-(Trifluoromethyl)indole Derivatives This table is based on reactions with analogous 3-halo-2-(trifluoromethyl)indoles. nih.gov

| Reaction Type | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| N-Methylation | Methyl iodide | NaH | DMF | 1-Methyl-2-(trifluoromethyl)indole derivative |

| N-Benzylation | Benzyl bromide | NaH | DMF | 1-Benzyl-2-(trifluoromethyl)indole derivative |

Transformations Involving the C2-(Trifluoromethyl) Group

The trifluoromethyl (CF₃) group at the C2 position is a key feature of the molecule, imparting unique electronic properties and metabolic stability. This group is generally characterized by its high stability and chemical inertness. researchgate.net The strong carbon-fluorine bonds make the CF₃ group resistant to most common chemical transformations.

Currently, there are no significant reports in the scientific literature detailing the direct chemical transformation (e.g., hydrolysis, reduction, or defluorination) of the C2-trifluoromethyl group on the indole nucleus under standard laboratory conditions. Its primary role in synthetic chemistry is not as a reactive handle for further functionalization, but rather as a stable, electron-withdrawing substituent that blocks the otherwise reactive C2 position of the indole ring from electrophilic attack. researchgate.netresearchgate.net This inherent stability is often a desired feature, enhancing the lipophilicity and metabolic resistance of molecules containing this moiety. researchgate.net

Theoretical and Computational Chemistry Studies of 7 Chloro 2 Trifluoromethyl 1h Indole and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. These methods allow for the detailed investigation of electronic structure, which in turn governs a molecule's reactivity and physical properties.

Density Functional Theory (DFT) Applications in Indole (B1671886) Chemistry

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic properties of organic molecules, including indole derivatives. rsc.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a balance between accuracy and computational cost, making them suitable for a wide range of chemical problems. nih.govnih.gov

For substituted indoles, DFT is employed to calculate a variety of electronic properties, including Mulliken charges, dipole moments, and total energies. These calculations help in understanding the effects of different substituents on the electron distribution within the indole ring system. For instance, the introduction of an electron-withdrawing group like a trifluoromethyl group at the C2 position and a chlorine atom at the C7 position is expected to significantly perturb the electron density of the indole core.

| Calculated Property | Predicted Value for a Substituted Indole Analogue |

|---|---|

| Total Energy (Hartree) | -977.66671 |

| Dipole Moment (Debye) | 4.8670 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

FMO analysis can also predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates where it is most likely to react. For many indole derivatives, the HOMO is localized on the pyrrole (B145914) ring, making it susceptible to electrophilic attack, while the LUMO is distributed over the entire molecule.

| Orbital | Predicted Energy (eV) for a Substituted Indole Analogue |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 5.00 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.in The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For 7-Chloro-2-(trifluoromethyl)-1H-indole, the MEP surface would be expected to show a region of negative potential around the nitrogen atom of the indole ring, making it a likely site for protonation and other electrophilic interactions. The presence of the electron-withdrawing chlorine and trifluoromethyl groups would likely lead to regions of positive potential around these substituents and on the adjacent carbon atoms. The hydrogen atom attached to the nitrogen is also expected to have a positive potential, making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.govmpg.de NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals.

For this compound, NBO analysis can provide quantitative insights into the delocalization of the nitrogen lone pair electrons into the aromatic system and the influence of the substituents on this delocalization. It can also reveal hyperconjugative interactions between filled bonding orbitals and empty antibonding orbitals, which contribute to the stability of the molecule. For example, interactions between the lone pair of the nitrogen atom and the π* antibonding orbitals of the aromatic ring are expected to be significant. nih.gov The analysis can also quantify the charge transfer between different parts of the molecule, providing a more detailed picture of the electron distribution than simple atomic charges.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy surface and the time-dependent behavior of molecules.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govacs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into conformational changes, solvent effects, and intermolecular interactions. For this compound, an MD simulation in a solvent like water or methanol (B129727) could reveal how the molecule interacts with its environment and how its conformation fluctuates over time. nih.gov These simulations are particularly useful for understanding the behavior of molecules in a biological context, such as their interaction with a protein binding site.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.govmontclair.edu By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the rate-limiting step.

For this compound, computational methods can be used to study a variety of reactions, such as electrophilic substitution on the indole ring or nucleophilic substitution of the chlorine atom. For example, the mechanism of further halogenation or nitration of the indole ring could be investigated. DFT calculations can be used to locate the transition state structures for these reactions and calculate the activation energies. researchgate.net

The study of the trifluoromethylation of indoles is another area where computational chemistry can provide significant insights. vu.nl Understanding the mechanism of how the trifluoromethyl group is introduced onto the indole ring can aid in the development of new synthetic methods. Computational analysis can help to rationalize the regioselectivity of such reactions and predict the most favorable reaction conditions. nih.govmdpi.comrsc.org

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR) in Conjunction with Experimental Data

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound, offering a deeper understanding of its molecular structure and vibrational modes. Density Functional Theory (DFT) is a commonly employed method for these calculations, often showing good agreement between theoretical predictions and experimental results. nih.govnih.gov The process typically involves optimizing the molecular geometry to find the most stable conformer, followed by frequency calculations to predict IR and Raman spectra, and Gauge-Including Atomic Orbital (GIAO) calculations for NMR chemical shifts. researchgate.net

Studies on analogous indole derivatives, such as 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), demonstrate this synergy. For TICA, a stable conformer was identified and optimized using the B3LYP functional with a 6-311++G(d,p) basis set. The subsequent analysis of its normal modes of vibration showed a strong correlation with experimental data. nih.gov This combined experimental and theoretical approach is crucial for the accurate assignment of vibrational bands.

For this compound, a similar computational approach would yield predicted vibrational frequencies. Key vibrational modes would include the N-H stretch of the indole ring, C-H stretching of the aromatic system, C-Cl stretching, and the characteristic symmetric and asymmetric stretches of the C-F bonds in the trifluoromethyl group.

Table 1: Illustrative Comparison of Theoretical and Experimental IR Vibrational Frequencies for Substituted Indoles Note: This table is illustrative of the methodology. Experimental data for this compound was not available in the cited sources.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Typical Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3500 | 3400-3500 |

| Aromatic C-H Stretch | ~3100 | 3050-3150 |

| C=C Aromatic Stretch | ~1600 | 1580-1620 |

| C-N Stretch | ~1350 | 1330-1370 |

| C-F Symmetric Stretch | ~1150 | 1120-1180 |

| C-Cl Stretch | ~750 | 700-800 |

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. Computational studies on substituted indoles have shown that theoretical calculations can accurately predict chemical shifts, confirming the molecular structure. researchgate.netsciforum.net For this compound, calculations would predict the chemical shifts for the protons and carbons of the indole core, which are significantly influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.

Table 2: Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Indole Ring Note: This table is illustrative of the methodology. Predicted values are hypothetical based on known substituent effects.

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO Method) | Typical Experimental Range (ppm) |

| C2 | ~125 | 120-130 (influenced by CF₃) |

| C3 | ~100 | 100-105 |

| C3a | ~128 | 125-130 |

| C4 | ~120 | 118-122 |

| C5 | ~122 | 120-125 |

| C6 | ~112 | 110-115 |

| C7 | ~130 | 128-135 (influenced by Cl) |

| C7a | ~135 | 133-138 |

Structure-Reactivity Relationships and Rational Design Principles

Computational studies are instrumental in elucidating the structure-reactivity relationships of this compound and its analogues. By analyzing the electronic properties of the molecule, such as the distribution of frontier molecular orbitals (HOMO and LUMO), researchers can predict the most reactive sites for electrophilic and nucleophilic attack. mdpi.com

For substituted indoles, the HOMO is typically located on the indole core, indicating its susceptibility to electrophilic attack, while the LUMO is often distributed across the indole system and its substituents. mdpi.com The presence of the electron-withdrawing 7-chloro and 2-trifluoromethyl groups on the indole ring significantly influences its electronic properties and reactivity. These groups decrease the electron density of the aromatic system, making it less susceptible to electrophilic substitution compared to unsubstituted indole, and potentially altering the regioselectivity of reactions.

These computational insights form the basis for rational design principles in medicinal chemistry and materials science. Understanding how different substituents modulate the electronic structure, lipophilicity, and steric profile of the indole scaffold allows for the targeted design of new analogues with desired properties. nih.govnih.gov For example, in drug discovery, structure-activity relationship (SAR) studies, often guided by molecular modeling, explore how modifications to the indole core affect binding to a biological target. nih.govresearchgate.net By correlating specific structural features with biological activity, chemists can rationally design next-generation compounds with enhanced potency or improved pharmacokinetic profiles. nih.govacs.org

The principles of rational design, based on computational predictions of reactivity and interaction, allow for a more efficient and targeted approach to developing novel indole-based compounds. This involves modifying the substitution pattern on the indole ring to optimize interactions, for instance, by forming specific hydrogen bonds or hydrophobic interactions with a target protein. nih.gov

Table 3: Key Structure-Reactivity Principles for Substituted Indoles

| Structural Feature | Influence on Reactivity & Properties | Rational Design Application |

| Electron-Withdrawing Groups (e.g., -Cl, -CF₃) | Decrease electron density of the indole ring, increase acidity of N-H proton. | Modulate metabolic stability; alter binding affinity to biological targets. |

| Electron-Donating Groups | Increase electron density, enhancing reactivity towards electrophiles. | Enhance specific electronic properties required for material applications or biological interactions. |

| Substituent Position | Affects the regioselectivity of reactions and the steric profile of the molecule. | Optimize the geometry for fitting into a specific binding pocket or for controlling reaction outcomes. |

| N-H group | Acts as a hydrogen bond donor. | Crucial for anchoring the molecule in a protein's active site. Can be substituted to block this interaction or to increase lipophilicity. |

7 Chloro 2 Trifluoromethyl 1h Indole As a Synthetic Intermediate and Building Block

Precursor for Advanced Organic Scaffolds and Complex Molecules

7-Chloro-2-(trifluoromethyl)-1H-indole serves as a foundational starting material for the construction of advanced polycyclic and heterocyclic scaffolds. The strategic placement of the chloro and trifluoromethyl groups provides synthetic handles and modulates the electronic properties of the indole (B1671886) core, facilitating reactions that build molecular complexity.

One significant application of such substituted indoles is in the synthesis of fused ring systems. For instance, cascade reactions involving aniline-derived precursors have been developed to create functionalized tricyclic indoline cores, such as cyclopenta[b]indolines. acs.org These reactions, which can proceed without the need for metal catalysts, involve multiple bond-forming events in a single sequence. acs.org Research in this area has shown that chloro substitutions on the aniline (B41778) precursor are well-tolerated, suggesting that this compound is a suitable substrate for constructing such advanced, gem-bis(triflyl)ated cyclopenta[b]indoline systems. acs.org These tricyclic scaffolds are central to the structure of various biologically active indole alkaloids. acs.org

Furthermore, the 2-(trifluoromethyl)indole moiety itself is a key component in the synthesis of valuable drug analogues. Domino trifluoromethylation/cyclization strategies starting from 2-alkynylanilines are used to produce these indole cores efficiently. organic-chemistry.org The resulting 2-(trifluoromethyl)indoles can be further functionalized, for example, through formylation at the 3-position, creating versatile intermediates for more complex molecules like trifluoromethylated melatonin (B1676174) analogues. organic-chemistry.org The inherent stability and reactivity of the 7-chloro-2-(trifluoromethyl)indole structure make it an ideal precursor for these types of advanced, biologically relevant scaffolds.

Role in Multi-Step Chemical Syntheses for Diversified Indole Derivatives

The indole nucleus is a "privileged structure" in drug discovery, and the ability to diversify this core is crucial for developing new therapeutic agents. nih.gov this compound is an exemplary starting point for multi-step syntheses aimed at producing libraries of diverse indole derivatives. Its functional groups can be selectively manipulated or used to direct subsequent reactions, allowing for systematic structural modifications.

A powerful demonstration of this concept is the use of automated, multi-step continuous flow synthesis to produce complex heterocyclic systems. nih.gov This methodology has been successfully applied to the synthesis of 2-(1H-indol-3-yl)thiazoles, which are of significant pharmacological interest. nih.gov The process involves a sequence of reactions, such as the Hantzsch thiazole synthesis, followed by deketalization and a Fischer indole synthesis, all performed in a continuous flow system. nih.gov This approach enables the rapid assembly of drug-like small molecules in high yields over multiple steps without isolating intermediates. nih.gov

While the specific 7-chloro-2-(trifluoromethyl) isomer has not been explicitly documented in this exact sequence, closely related analogues have been successfully employed. For example, 5-chloro-2-methyl-1H-indole has been used as the indole precursor to generate the corresponding 2-(5-chloro-2-methyl-1H-indol-3-yl)-4-phenylthiazole. nih.gov This demonstrates the compatibility of chloro-substituted indoles in such multi-step synthetic routes. The this compound building block could foreseeably be integrated into similar automated syntheses to generate novel libraries of indolylthiazoles and other complex derivatives for high-throughput screening.

The table below illustrates representative examples of diversified indolylthiazole derivatives synthesized via a multi-step continuous flow process, highlighting the variety of substitutions that can be achieved on the thiazole ring, which could be coupled with the this compound core. nih.gov

| Compound Name | Substituent on Thiazole Ring | Indole Precursor | Overall Yield |

|---|---|---|---|

| 2-(2-Methyl-1H-indol-3-yl)-4-(p-tolyl)thiazole | p-tolyl | 2-Methyl-1H-indole | 49% |

| 4-(4-Chlorophenyl)-2-(2-methyl-1H-indol-3-yl)thiazole | 4-Chlorophenyl | 2-Methyl-1H-indole | 46% |

| 2-(2-Methyl-1H-indol-3-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | 4-(trifluoromethyl)phenyl | 2-Methyl-1H-indole | 43% |

| 2-(5-Chloro-2-methyl-1H-indol-3-yl)-4-phenylthiazole | phenyl | 5-Chloro-2-methyl-1H-indole | 54% |

Strategic Integration into Novel Heterocyclic Systems

The creation of novel heterocyclic systems often involves the fusion or linking of different aromatic rings to generate unique chemical entities with new properties. This compound is strategically designed for such integrations. The N-H proton can be readily substituted, and the indole ring can participate in various cyclization and coupling reactions, allowing it to be incorporated into larger, more complex heterocyclic frameworks.

One prominent example is the construction of pyridazino[4,5-b]indoles, a class of compounds with significant biological activity. nih.gov The synthesis of these molecules involves building a pyridazinone ring onto the indole scaffold. A key ligand for the translocator protein (TSPO), SSR180575, is based on a 7-chloro-pyridazino[4,5-b]indole core. nih.gov The synthesis starts from commercially available materials and constructs the complex heterocyclic system in a few steps. This framework serves as a platform for further derivatization, such as the introduction of a fluoropyridin-2-yl group at the N3 position, leading to novel ligands with high affinity for their biological target. nih.gov The 7-chloro substituent on the indole ring is a critical feature of these advanced heterocyclic systems, contributing to their binding properties.

This strategic integration highlights the role of this compound as more than just a simple starting material; it acts as a core scaffold upon which new heterocyclic rings can be built, leading to the discovery of novel chemical matter.

Applications in the Development of Chemical Probes and Ligands

Chemical probes and ligands are indispensable tools in chemical biology for studying and manipulating the function of proteins and other biological targets in their native environments. acs.org The unique combination of substituents in this compound makes it an attractive scaffold for designing such specialized molecules. The chlorine atom can participate in halogen bonding or serve as a site for further modification, while the trifluoromethyl group can enhance metabolic stability and binding affinity.

A compelling application in this area is the development of ligands for positron emission tomography (PET) imaging. PET probes must bind to their target with high affinity and specificity. The 7-chloro-pyridazino[4,5-b]indole scaffold, derived from a 7-chloroindole precursor, has been successfully utilized to develop a potent PET ligand for imaging the translocator protein (TSPO), which is often overexpressed in cancers like glioma. nih.gov

In a focused structure-activity relationship study, the parent compound, SSR180575, which features a 7-chloro-indole core, was modified. By replacing a phenyl group with a fluoropyridinyl group, researchers developed a novel ligand with comparable high affinity. This new molecule was then radiolabeled with fluorine-18 to create [ (18)F]-14 (7-chloro-N,N,5-trimethyl-4-oxo-3(6-[(18)F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide), a promising PET probe for the in vivo molecular imaging of glioma. nih.gov This work underscores the critical role of the chloro-substituted indole core in creating highly specific ligands and imaging agents. The properties of this compound make it an ideal candidate for similar development pathways, serving as the foundational building block for novel chemical probes and ligands targeting a wide range of biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-2-(trifluoromethyl)-1H-indole, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via electrophilic substitution or transition-metal-catalyzed coupling. For example, derivatives of 7-chloroindole can be functionalized at the 2-position using trifluoromethylation reagents like CF₃Cu or via Ullmann-type reactions. Intermediates are characterized using , , and HRMS to confirm regioselectivity and purity. For instance, peaks for indole NH protons typically appear as broad singlets near δ 8.0–8.5 ppm, while trifluoromethyl groups show distinct signals .

Q. What spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : resolves aromatic protons (e.g., δ 7.1–7.6 ppm for indole C4–C7 protons) and NH signals. confirms the CF₃ group (δ -60 to -70 ppm).

- HRMS : Exact mass analysis (e.g., m/z 229.0245 for C₉H₅ClF₃N⁺) ensures molecular formula accuracy.

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm.

- Cross-referencing with literature data (e.g., δ 7.58–7.60 ppm for C3-protons in similar indoles) is essential to validate assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of trifluoromethyl-substituted indoles?

- Methodology :

- Catalyst screening : Iodine (10 mol%) in acetonitrile at 40°C increases yields to 98% by facilitating electrophilic substitution (Table 1, Entry 16 in ).

- Temperature control : Higher temperatures (>80°C) may reduce selectivity due to side reactions (e.g., decomposition of CF₃ groups).

- Solvent effects : Polar aprotic solvents (e.g., MeCN) enhance reactivity compared to protic solvents like ethanol .

Q. How should researchers address discrepancies in NMR data during structural confirmation of this compound derivatives?

- Methodology :

- Variable NH proton signals : Indole NH protons may appear/disappear due to exchange with D₂O; confirm via deuterium exchange experiments.

- Crystallographic validation : Single-crystal X-ray diffraction (e.g., orthogonal Pbca crystal system with Z = 8) resolves ambiguities in substituent orientation, as seen in related indole derivatives with dihedral angles >50° between aromatic planes .

- DFT calculations : Compare experimental shifts with computed values (e.g., using Gaussian at the B3LYP/6-31G* level) .

Q. What methodologies are used to evaluate the biological activity of this compound, such as tubulin inhibition?

- Methodology :

- In vitro assays : Tubulin polymerization assays (e.g., monitoring absorbance at 350 nm over time) quantify inhibition. Derivatives like 7-chloro-2-phenylindole analogs show IC₅₀ values <1 μM by stabilizing microtubule dynamics .

- Cellular studies : Mitotic arrest in cancer cell lines (e.g., HeLa) via flow cytometry to assess G2/M phase accumulation.

- SAR analysis : Modifying the 3-position with thioether or methoxy groups (e.g., compound 37 in ) enhances potency by improving hydrophobic interactions with tubulin .

Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they mitigated?

- Methodology :

- Crystal packing issues : Bulky CF₃ groups disrupt symmetry; use slow evaporation in ethyl acetate/hexane to improve crystal growth.

- Disorder modeling : Partial occupancy of chlorine atoms may require refinement constraints. For example, reports a final R-factor of 0.079 after constraining H-atom parameters .

- Low-temperature data collection : Cooling crystals to 100 K minimizes thermal motion artifacts .

Q. How do substituents at the 3-position influence the reactivity of this compound in further functionalization?

- Methodology :

- Electrophilic substitution : Electron-withdrawing groups (e.g., Cl at C7) deactivate the indole ring, directing reactions to the 3-position. For example, benzylation using (4-fluorophenyl)methanol in MeCN yields 3-substituted derivatives with 68% efficiency .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 80°C for 12 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.